molecular formula C14H14N6O3 B11561188 N-[4-(acetylamino)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[4-(acetylamino)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11561188
M. Wt: 314.30 g/mol
InChI Key: SATBBVIFHHXXOD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with a unique structure that combines elements of both triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the pyrimidine moiety. The acetylamino group is then added through acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to maintain consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrimidine derivatives, such as:

  • N-[4-(aminophenyl)]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • N-[4-(methylamino)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

What sets N-[4-(acetylamino)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H14N6O3

Molecular Weight

314.30 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C14H14N6O3/c1-8(21)17-9-2-4-10(5-3-9)18-13(23)11-6-12(22)19-14-15-7-16-20(11)14/h2-5,7,11H,6H2,1H3,(H,17,21)(H,18,23)(H,15,16,19,22)

InChI Key

SATBBVIFHHXXOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC=NN23

Origin of Product

United States

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